molecular formula C16H18N2S B5745223 N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea

N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5745223
M. Wt: 270.4 g/mol
InChI Key: XWAYXWYKIVRECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit antitumor, antiviral, antifungal, and antibacterial properties. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been studied for its potential as an antioxidant, anti-inflammatory, and antidiabetic agent. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been used as a reagent in analytical chemistry for the determination of metal ions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea exerts its biological activities by inhibiting enzymes or by interacting with cellular receptors. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been shown to interact with the dopamine transporter, a cellular receptor involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to reduce inflammation and oxidative stress in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has some limitations. It is toxic at high concentrations and can cause skin irritation. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved biological activities and reduced toxicity. Another area of research is the elucidation of the mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea and its interaction with cellular targets. Furthermore, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be studied for its potential use in drug discovery and development. Overall, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is a promising compound with diverse biological activities and potential applications in various fields of research.

Synthesis Methods

N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 4-ethylphenyl isothiocyanate with 2-methylphenylamine in the presence of a catalyst. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by spectroscopic techniques such as IR and NMR.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-3-13-8-10-14(11-9-13)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAYXWYKIVRECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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